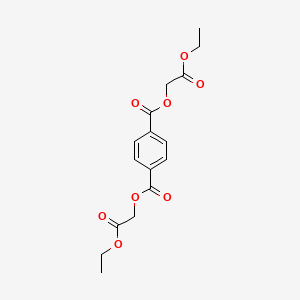
Bis(ethoxycarbonylmethyl) benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethoxycarbonylmethyl) benzene-1,4-dicarboxylate is an organic compound with the molecular formula C12H14O6 It is a derivative of benzene-1,4-dicarboxylic acid, where the carboxyl groups are esterified with ethoxycarbonylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethoxycarbonylmethyl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with ethoxycarbonylmethyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Bis(ethoxycarbonylmethyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield benzene-1,4-dicarboxylic acid and ethoxycarbonylmethyl alcohol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a suitable catalyst.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions at elevated temperatures.
Transesterification: Catalyzed by acids or bases, often performed under reflux conditions.
Reduction: Requires strong reducing agents like lithium aluminum hydride, usually conducted in anhydrous solvents.
Major Products Formed
Hydrolysis: Benzene-1,4-dicarboxylic acid and ethoxycarbonylmethyl alcohol.
Transesterification: New esters depending on the alcohol used.
Reduction: Benzene-1,4-dimethanol and ethoxycarbonylmethyl alcohol.
Scientific Research Applications
Bis(ethoxycarbonylmethyl) benzene-1,4-dicarboxylate has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of polyesters and other polymers.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of plasticizers and other additives for polymers.
Mechanism of Action
The mechanism of action of bis(ethoxycarbonylmethyl) benzene-1,4-dicarboxylate depends on its application. In polymer synthesis, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. In drug delivery systems, it can form complexes with active pharmaceutical ingredients, enhancing their solubility and bioavailability. The molecular targets and pathways involved vary based on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate: Commonly used as a plasticizer in the production of flexible PVC.
Diisodecyl phthalate: Another plasticizer used in various polymer applications
Uniqueness
Bis(ethoxycarbonylmethyl) benzene-1,4-dicarboxylate is unique due to its specific ester groups, which impart distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and materials science .
Properties
CAS No. |
1830-02-0 |
|---|---|
Molecular Formula |
C16H18O8 |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
bis(2-ethoxy-2-oxoethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H18O8/c1-3-21-13(17)9-23-15(19)11-5-7-12(8-6-11)16(20)24-10-14(18)22-4-2/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
LLWQUPVVQFMZIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CC=C(C=C1)C(=O)OCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















